3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde chemical structure
3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde chemical structure
An In-Depth Technical Guide to 3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde: Synthesis, Properties, and Applications in Organic Electronics
Executive Summary: 3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde is a pivotal heterocyclic building block at the forefront of materials science and organic electronics. Its unique molecular architecture, which combines a conjugated bithiophene backbone for efficient charge transport, a hexyl chain for enhanced solubility, and a reactive carbaldehyde group for versatile functionalization, makes it an indispensable precursor for developing high-performance organic semiconductors. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and key applications in devices such as Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).
Molecular Structure and Physicochemical Properties
3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde (CAS No. 1309383-35-4) is an asymmetric derivative of 2,2'-bithiophene. The structure is strategically designed to balance electronic functionality with material processability.
Chemical Structure
The molecule consists of two thiophene rings linked at their 2-positions. A hexyl (C₆H₁₃) group is attached to the 3'-position, and a formyl (-CHO) group is at the 5-position. The hexyl group is a critical feature; it disrupts intermolecular packing just enough to render the molecule and its subsequent polymers soluble in common organic solvents, a crucial requirement for solution-based processing of electronic devices.[1] The bithiophene unit provides the π-conjugated system essential for charge carrier mobility.[2]
Caption: Chemical structure of 3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde.
Physicochemical and Safety Data
The compound's properties are summarized below. High purity is essential to prevent charge carrier trapping and unwanted side reactions during polymerization or in the final device.[3]
| Property | Value | Source |
| CAS Number | 1309383-35-4 | [4][5] |
| Molecular Formula | C₁₅H₁₈OS₂ | [4] |
| Molecular Weight | 278.44 g/mol | [4][5] |
| Physical Form | Solid or viscous liquid | [4] |
| Purity | ≥98% | [4][5] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [4][5] |
| InChI Key | BNCXZWMQXJGANL-UHFFFAOYSA-N | [4][6] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4][6] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [4][6] |
Synthesis and Purification
The targeted synthesis of 3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde typically involves the formylation of its precursor, 3-hexyl-2,2'-bithiophene. The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation.[7][8][9]
Mechanistic Rationale: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is highly selective for introducing formyl groups onto electron-rich aromatic rings, such as thiophenes.[8][9][10] The choice of this reaction is justified by several factors:
-
High Regioselectivity: The reaction preferentially occurs at the electron-rich 5-position of the unsubstituted thiophene ring, which is activated by the adjacent thiophene.
-
Mild Conditions: The reaction proceeds under relatively mild conditions, preserving the integrity of the bithiophene core.
-
Accessible Reagents: It utilizes common and accessible reagents: phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8][9]
The reaction proceeds via the in-situ formation of the electrophilic Vilsmeier reagent (an N,N-dimethylchloroiminium ion) from DMF and POCl₃.[8][9] This electrophile is then attacked by the electron-rich bithiophene in an electrophilic aromatic substitution, followed by hydrolysis during workup to yield the final aldehyde.[10]
Caption: General workflow for the Vilsmeier-Haack synthesis of the target aldehyde.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Vilsmeier-Haack formylation methods.[7][8]
Reagents & Equipment:
-
3-Hexyl-2,2'-bithiophene (1.0 equiv.)
-
Phosphorus oxychloride (POCl₃, 1.2 equiv.)
-
N,N-Dimethylformamide (DMF, anhydrous, 3.0 equiv.)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine, Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Flame-dried, three-necked round-bottom flask with stir bar, dropping funnel, and nitrogen inlet
Procedure:
-
Vilsmeier Reagent Preparation: In the reaction flask under a nitrogen atmosphere, add anhydrous DMF (3.0 equiv.). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equiv.) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 5°C. Allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 3-Hexyl-2,2'-bithiophene (1.0 equiv.) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of NaHCO₃. Stir vigorously until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure 3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde.
Applications in Organic Electronics
The aldehyde functional group is not typically retained in the final active material; rather, it serves as a highly versatile synthetic handle for building more complex, conjugated structures. Its primary role is as a monomer precursor for the synthesis of advanced semiconducting polymers and small molecules.[2][3][11]
Precursor for Conjugated Polymers
The carbaldehyde group can readily participate in various condensation reactions (e.g., Knoevenagel, Wittig) to extend the π-conjugation. This allows for the precise engineering of the polymer's electronic band gap and energy levels (HOMO/LUMO), which are critical determinants of device performance.[3] Materials derived from this building block are integral to several classes of electronic devices.
-
Organic Field-Effect Transistors (OFETs): Polymers synthesized from this aldehyde can serve as the active semiconductor layer in OFETs. The bithiophene core provides high charge carrier mobility, while the hexyl chains ensure good film-forming properties and processability, essential for achieving high-performance transistors.[3]
-
Organic Photovoltaics (OPVs): As a building block for donor or acceptor materials in the active layer of organic solar cells, its derivatives help optimize the absorption of sunlight and the efficiency of charge separation and transport.[3][11]
-
Organic Light-Emitting Diodes (OLEDs): It can be a precursor for synthesizing hole-transporting or emissive materials that improve charge injection and recombination, leading to more efficient light emission in OLEDs.[3]
Caption: Relationship between molecular properties and final device applications.
Conclusion and Outlook
3'-Hexyl-[2,2'-bithiophene]-5-carbaldehyde is more than just a chemical compound; it is an enabling material for next-generation electronics. Its thoughtful design provides a robust and versatile platform for chemists and material scientists to synthesize a vast array of custom organic semiconductors. The continued exploration of new polymerization and functionalization strategies starting from this key intermediate will undoubtedly push the boundaries of performance and stability for flexible, lightweight, and large-area organic electronic devices.
References
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Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives. (2015). MDPI. [Link]
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Formylation, dicyanovinylation and tricyanovinylation of 5-alkoxy- and 5-amino- substituted 2,2´-bithiophenes. Universidade do Minho Repository. [Link]
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Controlling the end-groups of Poly (3- Hexylthiophene) via Vilsmeier-haack reaction. ResearchGate. [Link]
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Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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[2,2'-Bithiophene]-5-carboxaldehyde | C9H6OS2. PubChem. [Link]
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2,2'-Bithiophene-5-Carboxaldehyde: A Versatile Research Tool. Moleqube. [Link]
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Supporting Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry. [Link]
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Innovations in Material Science: The Multifaceted Applications of 2,2'-Bithiophene-5-carbaldehyde. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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